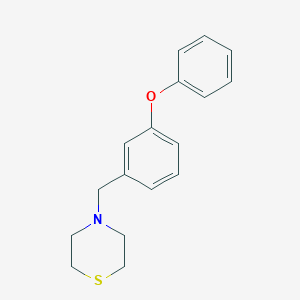![molecular formula C15H18N2O B5860059 N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as SCH, is a chemical compound that has been widely studied for its potential therapeutic applications. SCH belongs to the class of spirohydrazine compounds, which have been shown to possess a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood. However, it has been suggested that N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide may also inhibit the replication of viruses by interfering with viral entry or replication. The antibacterial activity of N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide may be due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Biochemical and Physiological Effects:
N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to inhibit the expression of viral genes and proteins. Additionally, N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to disrupt bacterial cell membranes and inhibit bacterial enzymes, leading to bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its broad range of biological activities. N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to possess antitumor, antiviral, and antibacterial properties, making it a versatile compound for studying various biological processes. However, one limitation of using N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of interest is the development of N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide with other anticancer or antiviral agents. Additionally, the mechanism of action of N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide needs to be further elucidated to fully understand its biological activities.
Méthodes De Synthèse
The synthesis of N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide involves the reaction of 4-methylbenzaldehyde with spiro[2.3]hexane-1,4'-piperidine in the presence of hydrazine hydrate. The resulting product is a yellow crystalline powder with a high melting point. The purity of N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide can be improved through recrystallization and purification methods.
Applications De Recherche Scientifique
N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been investigated for its antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-3-5-12(6-4-11)10-16-17-14(18)13-9-15(13)7-2-8-15/h3-6,10,13H,2,7-9H2,1H3,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRDAHYFUBZSKV-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CC23CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CC23CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-methylphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)


![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)




![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)